N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
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Overview
Description
N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfonamide group, which contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chloro-4-methylaniline and 4,6-dimethyl-2-aminopyrimidine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its amine derivatives.
Substitution: The presence of chloro and methyl groups allows for nucleophilic substitution reactions, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aromatic rings and substituents may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Flubendiamide: An insecticide with a similar sulfonamide structure.
Uniqueness
N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-13-5-9-18(10-6-13)30(28,29)27-21(25-17-8-7-14(2)19(22)12-17)26-20-23-15(3)11-16(4)24-20/h5-12H,1-4H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMRQAPKCQAGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=C(C=C2)C)Cl)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC(=C(C=C2)C)Cl)\NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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